2-(1,3-Thiazol-5-yl)propan-2-ol
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Overview
Description
2-(1,3-Thiazol-5-yl)propan-2-ol is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-5-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate reagents. One common method is the condensation of 2-amino-thiazole with hexafluoroacetone hydrate, which yields 2-(2-aminothiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol . This reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-(1,3-Thiazol-5-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: This compound has a similar structure but with a bromine atom at the 5-position of the thiazole ring.
(1s,2s)-1-Amino-1-(1,3-Thiazol-2-Yl)Propan-2-Ol: This compound features an amino group instead of a hydroxyl group.
Uniqueness
2-(1,3-Thiazol-5-yl)propan-2-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9NOS |
---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
2-(1,3-thiazol-5-yl)propan-2-ol |
InChI |
InChI=1S/C6H9NOS/c1-6(2,8)5-3-7-4-9-5/h3-4,8H,1-2H3 |
InChI Key |
HMUBPONORGMWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CS1)O |
Origin of Product |
United States |
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